Unii-QM5ysf1QO1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

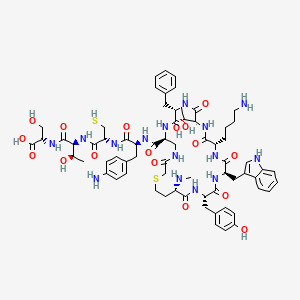

P2045は、内分泌系を調節し、神経伝達と細胞増殖に影響を与える神経ペプチドであるソマトスタチンの人工ペプチドアナログです。 P2045は、膵臓がんや肺がんなど、さまざまな種類の腫瘍で過剰発現するソマトスタチン受容体サブタイプ2(SSTR2)に高親和性で結合するように特別に設計されています .

準備方法

合成経路と反応条件

P2045は、成長中のペプチド鎖にアミノ酸を逐次的に付加できる方法である固相ペプチド合成(SPPS)を使用して合成されます。 P2045のペプチド配列には、金属放射性同位体と安定な複合体を形成するキレート配列と、SSTR結合ファーマコフォアであるTyr-D-Trp-Lys-Thrペプチド配列が含まれています .

工業生産方法

P2045の工業生産には、大規模なSPPSと、その後、高速液体クロマトグラフィー(HPLC)による精製が含まれます。精製されたペプチドは次に凍結乾燥され、最終製品が得られます。 治療目的では、P2045はレニウム188やテクネチウム99などの放射性同位体で標識されます .

化学反応の分析

反応の種類

P2045は、次のようなさまざまな種類の化学反応を起こします。

一般的な試薬と条件

レニウム188: P2045の治療標識に使用され、標的放射線療法に高エネルギーベータ線を供給します.

テクネチウム99: 診断画像に使用され、画像用途に適したガンマ線を供給します.

生成される主な製品

188 Re-P2045(Tozaride): 腫瘍細胞に細胞毒性ベータ線を供給する治療用化合物です.

99m Tc-P2045: 診断目的で使用される画像化剤です.

科学研究への応用

P2045には、次のような科学研究への応用がいくつかあります。

科学的研究の応用

P2045 has several scientific research applications, including:

Cancer Therapy: P2045 is used in targeted radiotherapy for treating tumors that overexpress SSTR2, such as pancreatic and lung cancers

Diagnostic Imaging: P2045 labeled with technetium-99 is used for imaging tumors, allowing for precise localization and monitoring of cancer progression.

Endocrine Research: P2045’s ability to bind to somatostatin receptors makes it a valuable tool for studying the endocrine system and its regulation.

作用機序

P2045は、特定の腫瘍で過剰発現するSSTR2に高親和性で結合することで効果を発揮します。結合すると、P2045は(レニウム188で標識されている場合)細胞毒性放射線を腫瘍細胞に直接送り込み、細胞死を引き起こします。 この標的アプローチにより、周囲の正常組織への損傷が最小限に抑えられます . 関与する分子標的は、特にSSTR2であるGタンパク質共役型ソマトスタチン受容体です .

類似化合物との比較

類似化合物

オクトレオチド: 神経内分泌腫瘍の治療に使用される別のソマトスタチンアナログ。

ランレオチド: 同様の治療目的で使用される長効性ソマトスタチンアナログ。

P2045の独自性

P2045は、SSTR2に対する高親和性と、金属放射性同位体と安定な複合体を形成する能力により、治療的および診断的用途の両方において非常に効果的であるという点で独自です . 他のソマトスタチンアナログとは異なり、P2045は放射性同位体結合のために特別に最適化されており、標的放射線療法および画像化における有効性を高めています .

特性

CAS番号 |

259746-53-7 |

|---|---|

分子式 |

C68H91N15O17S2 |

分子量 |

1454.7 g/mol |

IUPAC名 |

(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[(6S,9S,12S,15S,18R,21S,24S)-15-(4-aminobutyl)-9-benzyl-12-[(1R)-1-hydroxyethyl]-21-[(4-hydroxyphenyl)methyl]-18-(1H-indol-3-ylmethyl)-24-(methylamino)-3,8,11,14,17,20,23-heptaoxo-1-thia-4,7,10,13,16,19,22-heptazacyclohexacosane-6-carbonyl]amino]-3-(4-aminophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C68H91N15O17S2/c1-36(85)56-66(97)78-50(27-38-11-5-4-6-12-38)61(92)79-52(64(95)76-49(28-39-16-20-42(70)21-17-39)62(93)81-54(34-101)65(96)83-57(37(2)86)67(98)80-53(33-84)68(99)100)32-73-55(88)35-102-26-24-46(71-3)58(89)75-48(29-40-18-22-43(87)23-19-40)60(91)77-51(30-41-31-72-45-14-8-7-13-44(41)45)63(94)74-47(59(90)82-56)15-9-10-25-69/h4-8,11-14,16-23,31,36-37,46-54,56-57,71-72,84-87,101H,9-10,15,24-30,32-35,69-70H2,1-3H3,(H,73,88)(H,74,94)(H,75,89)(H,76,95)(H,77,91)(H,78,97)(H,79,92)(H,80,98)(H,81,93)(H,82,90)(H,83,96)(H,99,100)/t36-,37-,46+,47+,48+,49+,50+,51-,52+,53+,54+,56+,57+/m1/s1 |

InChIキー |

XHSSOIYLVICPLQ-HXGXKZBXSA-N |

異性体SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@@H](CNC(=O)CSCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC)C(=O)N[C@@H](CC5=CC=C(C=C5)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)O)CC6=CC=CC=C6)O |

正規SMILES |

CC(C1C(=O)NC(C(=O)NC(CNC(=O)CSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC)C(=O)NC(CC5=CC=C(C=C5)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)CC6=CC=CC=C6)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B10752778.png)

![7-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752791.png)

![2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10752841.png)

![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B10752848.png)

![N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B10752860.png)

![(2R,10R)-3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B10752872.png)

![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B10752874.png)

![6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B10752878.png)

![7-Fluoro-3-[(2-fluoro-4-iodophenyl)amino]furo[3,2-c]pyridine-2-carboxylic acid N-[((S)-2-hydroxypropyl)oxy]amide](/img/structure/B10752880.png)

![(2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide](/img/structure/B10752887.png)